4'-tert-Butyl-2',6'-dimethylacetophenone
Overview
Description
4’-tert-Butyl-2’,6’-dimethylacetophenone is a chemical compound that belongs to the class of acetophenones . It is a yellowish liquid with a fruity odor and is commonly used as a fragrance ingredient in the cosmetics and personal care industry . The molecular weight of 4’-tert-Butyl-2’,6’-dimethylacetophenone is 204.3080 .
Molecular Structure Analysis
The molecular structure of 4’-tert-Butyl-2’,6’-dimethylacetophenone can be represented by the formula C14H20O . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
In experiments with aqueous H2SO4, a related compound was hydrolyzed to 4-(tert-butyl)-2,6-dimethylbenzenesulfonic acid, which was desulfated to 1-(tert-butyl)-3,5-dimethylbenzene .Physical and Chemical Properties Analysis
4’-tert-Butyl-2’,6’-dimethylacetophenone is a solid with a boiling point of 150 °C/20 mmHg and a melting point of 47-49 °C .Scientific Research Applications
Polymer Synthesis and Characterization :
- 4'-tert-Butyl-2',6'-dimethylacetophenone has been used in the synthesis of aromatic diamine monomers containing pyridine heterocyclic groups and tert-butyl substituents, leading to the development of various poly(pyridine–imide)s. These polymers display good solubility in polar solvents and exhibit excellent thermal stability and fluorescent properties due to the triphenylpyridine units and bulky substituents (Lu et al., 2014).
Microwave-Enhanced Aldol Condensation :
- The compound has been used in the synthesis of 4-(1,1-dimethylethyl) benzylidene-4'-methoxyacetophenone through microwave-enhanced Aldol condensation. The study explored the optimization of reaction conditions, including power, time of irradiation, catalyst amount, and solvent volume, achieving high yields over 95% (Xia, L., 2009).
Photoinitiator Synthesis and Evaluation :
- This compound has been utilized in the synthesis of novel photoinitiators with side-chain benzophenone. These photoinitiators, when thermally polymerized, showed higher efficiency compared to benzophenone, especially in photopolymerization of methacrylates (Karahan et al., 2014).
Ligand Synthesis and Metal Complex Formation :
- The synthesis of bis(terpyridyl)xanthene bridged by 4,5-bis(terpyridyl)-2,7-di-tert-butyl-9,9-dimethylxanthene (btpyxa) as a bridging ligand in platinum-ruthenium dinuclear complexes has been reported. This ligand, derived from this compound, exhibits potential for electronic interaction in metal complex frameworks (Okamura et al., 2004).
Chemical Oxidation Studies :
- Research has been conducted on the selective electrochemical versus chemical oxidation of bulky phenols, including compounds derived from this compound. The study provided insights into the influence of steric hindrance, phenoxyl radical stability, and hydrogen bonding on the outcome of the electrochemical oxidation process (Zabik et al., 2016).
Safety and Hazards
This compound is classified as a combustible solid . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . In case of accidental release, it is advised to avoid dust formation, avoid breathing vapors, mist, or gas, and to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves .
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, presence of other molecules, and cellular context can all impact how 4’-tert-Butyl-2’,6’-dimethylacetophenone interacts with its targets and exerts its effects . .
Properties
IUPAC Name |
1-(4-tert-butyl-2,6-dimethylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-9-7-12(14(4,5)6)8-10(2)13(9)11(3)15/h7-8H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHLHPMTMTYLCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)C)C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047120 | |
Record name | 4'-tert-Butyl-2',6'-dimethylacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2040-10-0 | |
Record name | 4′-tert-Butyl-2′,6′-dimethylacetophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2040-10-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4'-tert-Butyl-2',6'-dimethylacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002040100 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4'-tert-Butyl-2',6'-dimethylacetophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15340 | |
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Record name | Ethanone, 1-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4'-tert-Butyl-2',6'-dimethylacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-tert-butyl-2',6'-dimethylacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.399 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4'-TERT-BUTYL-2',6'-DIMETHYLACETOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UN0DL0NR1U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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